Ethyl methyl methylidenepropanedioate
Description
Ethyl methyl methylidenepropanedioate is a substituted propanedioate ester characterized by an ethyl ester, a methyl ester, and a methylidene group (a =CH₂ substituent) on the central carbon of the propanedioate backbone. Propanedioate esters are widely used as intermediates in organic synthesis, particularly in the preparation of heterocycles, pharmaceuticals, and functionalized polymers. The presence of both ethyl and methyl esters in this compound suggests a balance between steric effects and hydrolytic stability, influenced by the alkyl substituents .
Properties
CAS No. |
65132-79-8 |
|---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
1-O-ethyl 3-O-methyl 2-methylidenepropanedioate |
InChI |
InChI=1S/C7H10O4/c1-4-11-7(9)5(2)6(8)10-3/h2,4H2,1,3H3 |
InChI Key |
ROEJTVNKSSSJHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl methyl methylidenepropanedioate can be synthesized through the reaction of acids with alcohols. One common method involves the reaction of acetic acid with ethanol to produce ethyl acetate, which can then be further modified to obtain this compound . The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. Catalysts like sulfuric acid or other strong acids are commonly used to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions: Ethyl methyl methylidenepropanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Alkylation: Alkyl halides and strong bases like sodium ethoxide.
Major Products:
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohols.
Alkylation: Substituted esters with new carbon-carbon bonds
Scientific Research Applications
Ethyl methyl methylidenepropanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of ethyl methyl methylidenepropanedioate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, altering their activity and leading to specific biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
Diethyl 2-(Benzyl(methyl)amino)propanedioate
- Structure: Features a benzyl(methyl)amino group at the C2 position of the propanedioate backbone, with ethyl ester groups.
- Synthesis : Prepared via nucleophilic substitution of diethyl bromomalonate with methylbenzylamine .
- Key Properties: Polar amino group increases solubility in polar solvents. Molecular formula: C₁₀H₁₆ClN₃O₂·0.2H₂O (MW ≈ 263.7 g/mol) .
Ethyl 2-(2-(2,3-Difluoro-4-(2-morpholinoethoxy)benzylidene)-1-methylhydrazinyl)-2-methylpropanoate
- Structure : Contains a hydrazinyl group, a benzylidene moiety, and fluorine atoms.
- Synthesis : Derived from ethyl 2-bromo-2-methylpropionate and aldehyde reagents via multi-step reactions .
- Key Properties: Fluorine atoms enhance electronegativity and metabolic stability. Morpholinoethoxy group improves solubility in aqueous media. Molecular weight: 413 g/mol (LCMS m/z 414 [M+H]⁺) .
Chlorophyll/Bacteriochlorophyll Analogs
- Structure : Propanedioate-like macrocycles with variable alkyl groups (R₁ = ethyl, propyl; R₂ = methyl, ethyl) .
- Key Properties :
Comparative Data Table
Reactivity and Stability Trends
- Hydrolysis Rates : Ethyl esters (e.g., in Ethyl methyl methylidenepropanedioate) hydrolyze slower than methyl esters due to steric and electronic effects .
- Electrophilicity : The methylidene group (=CH₂) in this compound likely enhances electrophilicity at the central carbon, facilitating nucleophilic attacks in synthesis .
- Steric Effects : Bulky substituents (e.g., benzyl in ) reduce reactivity but improve selectivity in multi-step reactions.
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